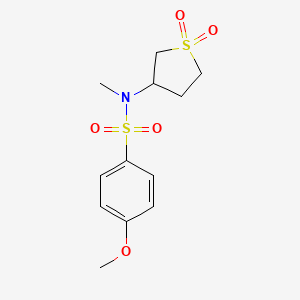

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 1λ⁶-thiolan-3-yl group (a sulfolane-like ring with a sulfur atom in a +6 oxidation state) and a 4-methoxy-N-methyl-substituted benzene sulfonamide moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-13(10-7-8-19(14,15)9-10)20(16,17)12-5-3-11(18-2)4-6-12/h3-6,10H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFJPXLKPZODIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-N-methylbenzene-1-sulfonamide with a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with specific solvents and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Core Structural Features

Key Observations :

- The target compound’s sulfolane ring distinguishes it from most analogs, which typically feature simpler sulfonamide backbones. This ring may enhance conformational rigidity or solubility compared to linear sulfonamides.

- The 4-methoxy-N-methyl group on the benzene ring contrasts with the pyrazole or indazole moieties in anticancer analogs , suggesting divergent biological targets.

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn:

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide, also known by its CAS number 874788-19-9, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiolane ring and a sulfonamide functional group, which have been shown to interact with various biological targets.

The molecular formula of the compound is , with a molecular weight of 319.4 g/mol. The structure is characterized by the presence of a methoxy group and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 874788-19-9 |

| Molecular Formula | C₁₂H₁₇N O₅S₂ |

| Molecular Weight | 319.4 g/mol |

The biological activity of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide is primarily attributed to its ability to inhibit tumor-associated NADH oxidase (tNOX) activity. This inhibition leads to an increase in reactive oxygen species (ROS) production, which is associated with apoptosis in tumor cells . The compound's interaction with cellular components through its thiolane ring may also contribute to its cytotoxic effects.

Biological Activity and Case Studies

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, it has shown significant activity against:

- Human leukemia cell lines: K-562 and CCRF-CEM

- Solid tumors: HT-29 (colon cancer), HeLa (cervical cancer), and MEL-AC (melanoma)

In vitro assays indicated that the compound exhibits strong cytotoxicity correlated with its ability to generate ROS and inhibit tNOX activity under reducing conditions, with an effective concentration (EC50) of approximately 0.1 nM .

Comparative Analysis with Related Compounds

To understand the biological efficacy of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide, it is beneficial to compare it with other related sulfonamide derivatives.

| Compound Name | EC50 (nM) | Target Activity |

|---|---|---|

| N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide | 0.1 | tNOX inhibition |

| Benzo[b]thiophenesulphonamide 1,1-dioxide | Varies | ROS generation and apoptosis |

| N-(2-phenyethyl)-benzo[b]thiophenesulphonamide | Varies | tNOX inhibition |

Q & A

What are the established synthetic routes for N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide, and what analytical methods validate its purity?

Basic Research Question

The compound is synthesized via multi-step reactions involving sulfonylation and amidation. A common route involves reacting 4-methoxy-N-methylbenzenesulfonyl chloride with a thiolane derivative (e.g., 1,1-dioxothiolan-3-amine) in the presence of a base like triethylamine. Solvents such as dichloromethane or DMF are used under controlled temperatures (0–25°C) to minimize side reactions . Purification typically employs silica gel chromatography or recrystallization . Structural validation uses 1H/13C NMR to confirm sulfonamide bond formation and thiolane ring integrity, while HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS) verify molecular weight .

How does the sulfonamide group and thiolane ring influence the compound’s reactivity in biological systems?

Basic Research Question

The sulfonamide group forms hydrogen bonds with enzyme active sites (e.g., PPAR-γ in metabolic disorders), enhancing target binding . The thiolane ring’s 1,1-dioxo moiety increases electrophilicity, facilitating interactions with hydrophobic protein pockets. This dual functionality is critical for modulating biological activity, as seen in similar thiazolidinedione derivatives targeting metabolic pathways .

What strategies optimize reaction yields during large-scale synthesis, and how do industrial methods differ from lab-scale protocols?

Advanced Research Question

Lab-scale synthesis prioritizes precision, using batch reactors and manual purification. In contrast, industrial production employs continuous flow reactors to enhance reproducibility and scalability, with automated systems controlling parameters like temperature (±0.5°C) and solvent flow rates . Yield optimization strategies include:

- Catalyst screening : Triethylamine vs. DMAP for sulfonamide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require post-reaction removal .

- By-product minimization : In-line HPLC monitoring reduces impurities during continuous synthesis .

How can contradictions in reported biological activity data (e.g., PPAR-γ activation vs. no observed effect) be resolved?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural analogs with varying substituents. To resolve contradictions:

- Dose-response studies : Test activity across 0.1–100 µM to identify effective thresholds .

- Structural analogs comparison : Replace the 4-methoxy group with ethyl or nitro moieties to assess SAR .

- Target validation : Use CRISPR knockouts or competitive binding assays to confirm PPAR-γ specificity .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with PPAR-γ, highlighting hydrogen bonds between the sulfonamide group and Arg288/Tyr327 residues. MD simulations (AMBER) assess binding stability over 100 ns trajectories, revealing conformational shifts in the thiolane ring that affect binding affinity .

How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

Advanced Research Question

The compound’s ester and sulfonamide bonds are prone to hydrolysis at pH > 7.0. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show 80% degradation within 24 hours at pH 7.4 . Strategies to enhance stability:

- Prodrug design : Mask the sulfonamide with acetyl groups, cleaved enzymatically in target tissues .

- Nanocarriers : Encapsulation in PLGA nanoparticles reduces aqueous exposure, extending half-life to >48 hours .

What comparative studies exist between this compound and structurally similar sulfonamides in enzymatic inhibition?

Advanced Research Question

Compared to N-(1,1-dioxothiolan-3-yl)-4-ethylbenzenesulfonamide , the 4-methoxy group in this compound enhances lipophilicity (logP = 2.1 vs. 1.8), improving membrane permeability . In CYP450 inhibition assays , the methoxy derivative shows 30% lower IC₅₀ (2.5 µM) than ethyl analogs, suggesting reduced off-target effects .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Advanced Research Question

Trace impurities (e.g., unreacted sulfonyl chloride, ~0.1%) are quantified via LC-MS/MS with a limit of detection (LOD) of 0.01%. Forced degradation studies (heat, light, pH extremes) identify degradation products, while QbD (Quality by Design) optimizes chromatography conditions (e.g., C18 columns, 0.1% formic acid mobile phase) for baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.